molecular formula C7H10O5 B8480207 3,3-Dimethyl-2-oxopentanedioic acid

3,3-Dimethyl-2-oxopentanedioic acid

Cat. No. B8480207
M. Wt: 174.15 g/mol
InChI Key: ZBCDQFRAXYLCLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3-Dimethyl-2-oxopentanedioic acid is a useful research compound. Its molecular formula is C7H10O5 and its molecular weight is 174.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3,3-Dimethyl-2-oxopentanedioic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,3-Dimethyl-2-oxopentanedioic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3,3-Dimethyl-2-oxopentanedioic acid

Molecular Formula

C7H10O5

Molecular Weight

174.15 g/mol

IUPAC Name

3,3-dimethyl-2-oxopentanedioic acid

InChI

InChI=1S/C7H10O5/c1-7(2,3-4(8)9)5(10)6(11)12/h3H2,1-2H3,(H,8,9)(H,11,12)

InChI Key

ZBCDQFRAXYLCLF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC(=O)O)C(=O)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

In 70 ml of 0.43M aqueous solution of sodium hydroxide was dissolved 1.57 g of 3,3-dimethyl-4-oxopentanoic acid. To the solution was added under ice-cooling and stirring 20 ml of a 1.15M aqueous solution of potassium permanganate. The mixture was stirred under ice-cooling for 4 hours, to which was added an aqueous solution of sodium hydogen sulfite. Then the resultant precipitates were filtered off. The filtrate was adjusted to pH 1 with 6N-HCl, followed by extraction with ethyl acetate. The extract solution was washed with water and dried, followed by evaporating off the solvent to leave 1.73 g of 3,3-dimethyl-2-oxoglutaric acid as a colorless oily product. This oily product was dissolved in 15 ml of N,N-dimethylformamide. To the solution were added 1.08 ml of dicyclohexylamine and 1.18 g of 4-nitrobenzyl bromide. The mixture was stirred at room temperature for 20 hours. The reaction solution was diluted with ethyl acetate and the crystals which separated out were filtered off. The filtrate was washed with water and dried (MgSO4), followed by evaporating off the solvent. The residue was chromatographed on silica gel. Elution with hexane-ethyl acetate (2:1) afforded 1.30 g of the subject Compound(67) as colorless crystals. Recrystallization from ethyl acetate yielded colorless prisms, m.p. 134°-135° C.
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